molecular formula C15H13N B12906311 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole CAS No. 106111-52-8

2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole

Cat. No.: B12906311
CAS No.: 106111-52-8
M. Wt: 207.27 g/mol
InChI Key: HTJNXXUXMRWWPT-UHFFFAOYSA-N
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Description

2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be achieved through a gold-catalyzed cascade reaction of skipped diynes and pyrroles. This reaction proceeds by the consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization . The reaction conditions typically involve the use of gold catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: The phenyl group and other positions on the pyrrole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be compared with other similar compounds, such as:

    Pyrrole: A simpler heterocyclic compound with a five-membered ring.

    Indole: A fused ring system with a benzene ring fused to a pyrrole ring.

    Carbazole: A tricyclic compound with two benzene rings fused to a pyrrole ring.

Uniqueness: The uniqueness of this compound lies in its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and physical properties compared to other similar compounds .

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.

Properties

CAS No.

106111-52-8

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-phenyl-1,8-dihydrocyclohepta[b]pyrrole

InChI

InChI=1S/C15H13N/c1-3-7-12(8-4-1)15-11-13-9-5-2-6-10-14(13)16-15/h1-9,11,16H,10H2

InChI Key

HTJNXXUXMRWWPT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=C1NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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